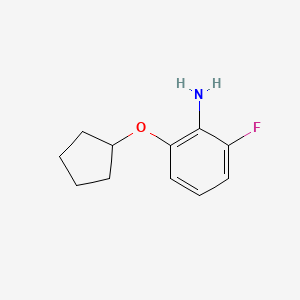

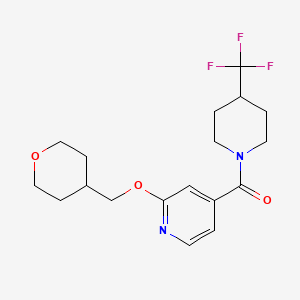

2-(Cyclopentyloxy)-6-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications

Synthesis and Chemical Characterization

2-(Cyclopentyloxy)-6-fluoroaniline and its derivatives have been extensively studied for their unique properties and potential applications in various domains. A notable application involves the synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline, which is explored as a potential irreversible epidermal growth factor receptor (EGFR) binding probe for positron emission tomography (PET) imaging. This synthesis demonstrates the compound's utility in developing targeted molecular imaging agents (Vasdev et al., 2004).

Material Science Applications

In material science, the properties of fluoroaniline derivatives, including those related to this compound, have been utilized in the development of novel materials. For instance, the synthesis and characterization of fluoro-substituted polyaniline highlight its potential applications in electrocatalytic anodes for bacterial fuel cells. Such materials offer improved performance and stability compared to their non-fluorinated counterparts, indicating the critical role of fluorination in enhancing material properties (Niessen et al., 2004).

Biological and Environmental Applications

Biological applications of fluoroaniline derivatives include their use in studying the toxic effects of various substances on biological systems. For example, the metabonomic assessment of toxicity of different fluoroaniline compounds to the earthworm Eisenia veneta offers insights into the potential environmental and biological impacts of these compounds. This research identifies new endogenous biomarkers of xenobiotic toxicity, contributing to the understanding of the mechanisms of action of toxic chemicals (Bundy et al., 2002).

Additionally, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 highlights the biodegradability of fluoroaniline compounds and their potential for bioremediation strategies. This study presents an unconventional pathway for 3-fluoroaniline metabolism, providing a basis for further exploration in environmental cleanup efforts (Zhao et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-cyclopentyloxy-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-6-3-7-10(11(9)13)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOTVNNVHHZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2611749.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611753.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)

![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)

![Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2611763.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611764.png)

![3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2611766.png)